Boc-tyr(3-cl)-oh dcha

Description

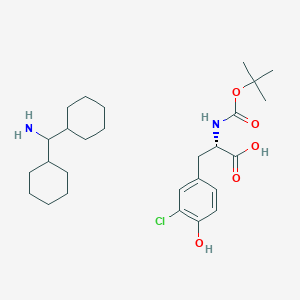

Boc-Tyr(3-Cl)-OH DCHA (N-Boc-3-chloro-L-tyrosine dicyclohexylamine salt) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises a tert-butyloxycarbonyl (Boc) group protecting the α-amine, a 3-chloro-substituted tyrosine residue, and a dicyclohexylamine (DCHA) counterion. The DCHA salt enhances crystallinity and stability, making it preferable for handling and storage in laboratory settings . Key properties include:

- Molecular Formula: C₁₄H₁₈ClNO₅·C₁₂H₂₃N

- Molecular Weight: 497.1 g/mol

- Purity: ≥95% (typical commercial grade) .

This compound is employed in Boc-based solid-phase or solution-phase peptide synthesis, particularly where site-specific chloro-substitution is required for functional or structural studies .

Properties

IUPAC Name |

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;dicyclohexylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5.C13H25N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10,14H2/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAYMGPXASFAJO-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)C(C2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)C(C2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-tyr(3-cl)-oh dcha typically involves the following steps:

Protection of Tyrosine: The amino group of tyrosine is protected using a tert-butoxycarbonyl (Boc) group.

Chlorination: The aromatic ring of tyrosine is chlorinated at the 3-position using a chlorinating agent such as thionyl chloride or N-chlorosuccinimide (NCS).

Coupling with Dicyclohexylamine: The chlorinated Boc-tyrosine is then coupled with dicyclohexylamine under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Boc-tyr(3-cl)-oh dcha can undergo oxidation reactions, particularly at the aromatic ring or the amino acid side chain.

Reduction: Reduction reactions may target the chlorine substituent or other functional groups within the molecule.

Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted tyrosine derivatives.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Boc-tyr(3-cl)-oh dcha is used as a building block in the synthesis of peptides and proteins.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Studies: Used in the study of enzyme-substrate interactions and enzyme kinetics.

Protein Engineering: Employed in the design and synthesis of modified proteins with specific properties.

Medicine:

Drug Development: Investigated for potential therapeutic applications, particularly in the design of peptide-based drugs.

Industry:

Biotechnology: Utilized in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

The mechanism of action of Boc-tyr(3-cl)-oh dcha depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights structural variations among Boc-Tyr(3-Cl)-OH DCHA and analogous compounds:

Key Observations :

- Protecting Groups : Boc is acid-labile, while Fmoc (e.g., in Fmoc-L-Phe(3-Cl)-OH) is base-labile, dictating their use in different synthesis strategies .

- Substituent Effects : The 3-chloro group in this compound introduces steric and electronic effects distinct from benzyl (Bzl) or dichlorobenzyl (2,6-di-Cl-Bzl) modifications .

- Salt Form : DCHA salts (e.g., this compound vs. Boc-Dab(Boc)-OH.DCHA) improve solubility in organic solvents compared to free acids .

Biological Activity

Boc-Tyr(3-Cl)-OH DCHA (Boc-L-3-Chlorotyrosine Dicyclohexylammonium Salt) is a modified amino acid with significant implications in peptide synthesis and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Structure : this compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality of 3-chlorotyrosine. The chloro substituent at the 3-position of the aromatic ring enhances its chemical reactivity and biological properties.

- Molecular Formula : C14H18ClN2O5

- Molecular Weight : 497.1 g/mol

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Boc group protects the amino group from undesired reactions during the formation of peptide bonds. Upon deprotection, the free amino group can engage in further chemical reactions, allowing for the incorporation of 3-chlorotyrosine into peptides and proteins. The presence of the chloro substituent can influence:

- Stability : Enhances the stability of peptides by affecting their conformation.

- Bioactivity : Modifies enzyme activity and receptor binding capabilities.

Applications in Research and Medicine

This compound is utilized in various scientific fields:

- Peptide Synthesis : It serves as a crucial component in synthesizing peptides that require chlorinated tyrosine residues, which can enhance their biological activity.

- Drug Development : The compound is explored for developing peptide-based therapeutics due to its unique structural properties.

- Biochemical Studies : Employed in studies examining enzyme-substrate interactions, protein-protein interactions, and receptor-ligand binding dynamics.

Comparative Analysis with Similar Compounds

This compound can be compared with other Boc-protected tyrosine derivatives:

| Compound | Chloro Substituents | Unique Properties |

|---|---|---|

| Boc-Tyr(2,6-Cl2)-OH | Two | Increased reactivity and potential bioactivity |

| Boc-Tyr(But)-OH | None | Different chemical properties due to tert-butyl |

| Boc-Tyr-OH | None | Standard building block without additional substituents |

Case Studies and Research Findings

Several studies have highlighted the significance of chlorinated tyrosines in biological systems:

- Enzyme Activity Modulation : Research indicates that chlorinated tyrosines can modulate enzyme activities, potentially leading to altered metabolic pathways. For instance, chlorinated derivatives have been shown to affect the binding affinity of enzymes to substrates, impacting overall metabolic efficiency.

- Antibiotic Development : A combinatorial library study demonstrated that compounds similar to this compound could inhibit bacterial growth, suggesting its potential role in antibiotic development .

- Protein Structure Influence : A study focusing on peptide antibiotics illustrated that incorporating chlorinated residues like 3-chlorotyrosine could stabilize protein structures essential for their biological function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.